![molecular formula C14H18N2O3S2 B2800564 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 1164457-38-8](/img/structure/B2800564.png)
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Coordinative Versatility in Metal Complexes
- The study by Alzuet et al. (1999) discusses the coordinative versatility of benzolamide (a compound with a similar sulfonyl moiety) in zinc and copper model compounds, revealing insights into their potential as bioinorganic models and their electronic properties. This research suggests that similar compounds might also exhibit interesting coordinative behaviors with metal ions, which could have implications in catalysis, material science, and bioinorganic chemistry (Alzuet et al., 1999).
Photodynamic Therapy Applications
- Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups, including thiadiazolyl moieties, showing high singlet oxygen quantum yield. These compounds are highlighted for their potential in photodynamic therapy (PDT) for cancer treatment, suggesting that similar sulfonamide and thiadiazole derivatives could be explored for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Chandrappa et al. (2008) explored the synthesis and in vitro antiproliferative activity of novel thiazolidine-2,4-dione derivatives against various human cancer cell lines. Given the structural similarity with thiazole derivatives, this research suggests potential pathways to explore for the design of anticancer agents (Chandrappa et al., 2008).
Antimicrobial and Antitubercular Agents
- Kumar et al. (2013) synthesized novel sulfonyl derivatives exhibiting significant antibacterial, antifungal, and antitubercular activities. The study underscores the utility of sulfonyl and thiazole moieties in the development of new antimicrobial agents, suggesting a potential area of application for similar compounds (Kumar, Prasad, & Chandrashekar, 2013).
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-4-5-6-13(17)15-14-16(2)11-8-7-10(21(3,18)19)9-12(11)20-14/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPUGRUADGIQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.